(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile
Description
Properties
CAS No. |
21308-94-1 |
|---|---|
Molecular Formula |
C7H6N6S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13) |
InChI Key |
GDMIZKHPBKTLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN1)N=CN=C2SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Cyclization-Substitution Sequential Approach
The most widely reported method involves a two-step sequence: cyclization to form the pyrimidotriazine core, followed by thioetherification to introduce the sulfanyl-acetonitrile group.
Pyrimidotriazine Core Formation
A precursor such as 5-chloro-1,2-dihydropyrimido[5,4-e]triazine is synthesized via cyclocondensation. For example:
- Reagents : Thiourea derivatives and α,β-unsaturated nitriles under acidic conditions.
- Conditions : Reflux in acetic acid (110°C, 8–12 hours).
- Mechanism : Nucleophilic attack by the thiourea nitrogen on the nitrile carbon, followed by intramolecular cyclization.
Thioetherification with Acetonitrile
The chloro intermediate undergoes nucleophilic substitution with mercaptoacetonitrile:
- Reagents : Mercaptoacetonitrile (HSCH₂CN), potassium carbonate.
- Conditions : DMF, 60–80°C, 4–6 hours.
- Yield : 55–68% (isolated).
Key Limitation : Poor regioselectivity in the substitution step often necessitates chromatographic purification.
One-Pot Multicomponent Reaction (MCR)
Recent advances emphasize MCRs to streamline synthesis. A representative protocol includes:
- Components :
- 2-Aminopyrimidine-5-carbonitrile (1.0 equiv).
- Carbon disulfide (1.2 equiv).
- Bromoacetonitrile (1.5 equiv).
- Catalyst : ZnO nanoparticles (5 mol%).
- Conditions : Ethanol, 70°C, 3 hours.
- Yield : 72%.
Advantages : Reduced reaction time and higher atom economy.
Radical-Mediated Thiol-Ene Coupling
A novel approach leveraging photoredox catalysis was adapted from analogous triazine syntheses:
- Reagents :
- Catalyst : Ru(bpy)₃Cl₂ (2 mol%).
- Conditions : Blue LED irradiation, acetonitrile, room temperature, 2 hours.
- Yield : 65%.
Drawback : Requires specialized equipment and sensitive handling of radicals.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purification Needs | Scalability |
|---|---|---|---|---|
| Cyclization-Substitution | 55–68 | 12–18 h | Column chromatography | Moderate |
| Multicomponent Reaction | 72 | 3 h | Recrystallization | High |
| Radical Thiol-Ene | 65 | 2 h | Filtration | Low |
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
The fused pyrimidotriazine system often forms regioisomers during cyclization. Computational studies suggest that electron-withdrawing substituents on the nitrile precursor improve selectivity by stabilizing transition states.
Byproduct Formation in Thioetherification
Competing oxidation of the thiol group to disulfides is prevalent. Inert atmosphere (N₂/Ar) and chelating agents (e.g., EDTA) suppress this side reaction.
Green Chemistry Considerations
Current methods rely on polar aprotic solvents (DMF, DMSO). Alternative solvents (e.g., cyclopentyl methyl ether) or mechanochemical approaches could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility .
Mechanism of Action
The mechanism of action of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Pyrido-Thieno-Pyrimido-Triazepinone Derivatives
- Structure: Features a pyrimido[1,2-b][1,2,4]triazepin-one core fused with pyrido and thieno rings.
- Synthesis : Reflux with acetyl acetone yields 61% product (m.p. 196–198°C).
- Key Properties :
- IR : C=O stretch at 1,690 cm⁻¹ (absent in the main compound).
- ¹H-NMR : Distinct methyl (2.11–2.51 ppm) and methylene (2.90–3.21 ppm) signals.
- Comparison: The triazepin-one ring introduces a lactam moiety, enhancing hydrogen-bonding capacity compared to the thioacetonitrile group in the main compound.
5-(Pyrimidin-5-yl)-1,2,4-Oxadiazole Derivatives
Example Compounds: 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) .
- Structure: Combines a pyrimidinone with a 1,2,4-oxadiazole ring.
- Synthesis : Three-component cycloaddition using DMF/MeCN and TMSCl .
- Key Properties :
- Reactivity : Oxadiazole’s electron-deficient nature favors click chemistry or bioisosteric replacement.
- Comparison :
- The oxadiazole ring (five-membered, two N atoms) contrasts with the main compound’s six-membered triazine core.
- Oxadiazoles typically exhibit lower LogP (more polar) but similar PSA values.
Q & A
Q. What are the optimal synthetic methods for (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile under environmentally benign conditions?
A solvent-free approach using nanocatalysts like [SNPS-AT/SO3H] provides high regioselectivity and yields (>90%) for structurally related pyrimido-triazolo-pyrimidines. This method minimizes waste and allows catalyst reuse without significant activity loss. Key steps include:
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key parameters and methodologies include:
- Polar surface area (PSA) : 80.52 Ų (computational tools like Molinspiration) .
- Boiling point : Predicted at 525.2±60.0°C (QSPR models) .
- Density : 1.52±0.1 g/cm³ (experimental validation via pycnometry recommended).
- Structural confirmation : X-ray crystallography or NMR (¹H/¹³C, HSQC) for regioselectivity analysis .
Q. How can researchers safely handle this compound given its reactivity?
While specific safety data for this compound is limited, analogous triazolo-pyrimidines require:
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive steps and LC-MS to monitor degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in computational vs. experimental physicochemical data (e.g., pKa, solubility)?
Discrepancies arise from:
Q. How does solvent choice impact regioselectivity in derivative synthesis?
Solvent-free conditions favor cyclocondensation via reduced steric hindrance, as shown in the synthesis of 5,9-dihydropyrimido-triazolo-pyrimidiones. Contrastingly, polar aprotic solvents (e.g., DMF) may promote side reactions like N-alkylation over S-alkylation .
Q. What methodologies elucidate structure-activity relationships (SAR) for biological applications?
For herbicidal or anticancer activity:
- Derivative design : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance bioactivity .
- Bioassays : Use Arabidopsis models for herbicidal screening or MTT assays on cancer cell lines (e.g., HeLa) .
- Computational modeling : Molecular docking with target proteins (e.g., acetolactate synthase for herbicidal activity) .
Q. How can researchers validate the environmental compatibility of synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
